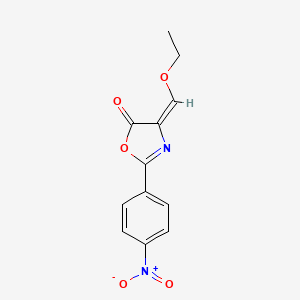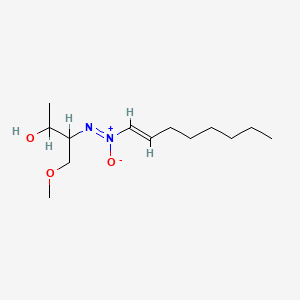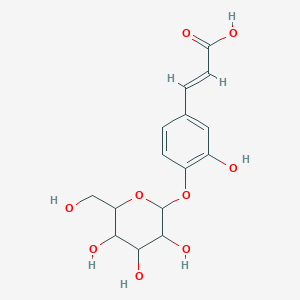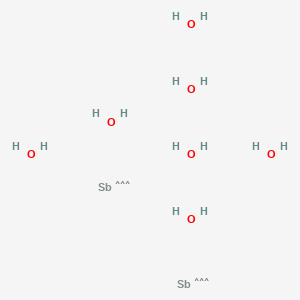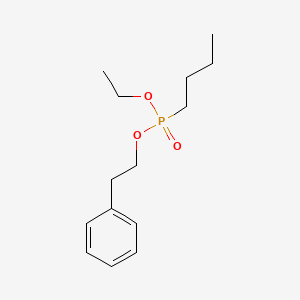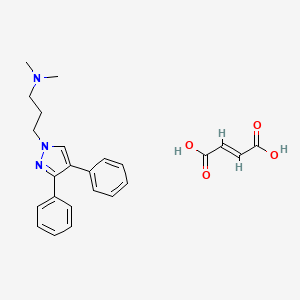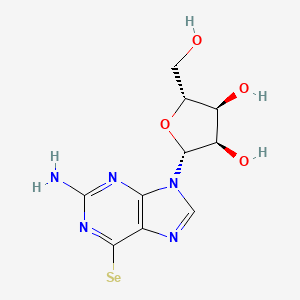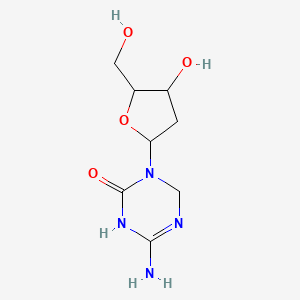![molecular formula C21H22N6 B1233576 N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)propyl]-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B1233576.png)
N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)propyl]-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)propyl]-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine is a quinoxaline derivative.
Scientific Research Applications
Isoquinoline and Quinoxaline Derivatives in Pharmacological Research
Isoquinoline and quinoxaline derivatives have been extensively studied for their pharmacological importance. Isoquinoline, a structural component of the compound , is recognized for its broad spectrum of biological activities, including antifungal, anti-Parkinsonism, anti-tubercular, anti-tumor, anti-glaucoma, and anti-Alzheimer’s disease potentials among others (Danao et al., 2021). These findings indicate that N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)propyl]-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine could be explored for similar pharmacological effects given its isoquinoline moiety.
Quinoxaline derivatives, on the other hand, are known for their antimicrobial, antiviral, and antitumor properties, suggesting that the quinoxalin-4-amine part of the compound could contribute to its effectiveness in these areas (Pereira et al., 2015). The structural flexibility of quinoxaline derivatives allows for a wide range of biomedical applications, including the treatment of chronic and metabolic diseases.
Potential for CNS Research
The study of compounds related to N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)propyl]-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine could be significant in Central Nervous System (CNS) research, especially considering the interest in isoquinoline and quinoxaline derivatives as sources for the synthesis of novel CNS-acting drugs (Saganuwan, 2017). Given the compound’s structural complexity, incorporating both isoquinoline and quinoxaline moieties, it may offer novel interactions with CNS targets, thereby contributing to the development of treatments for CNS disorders.
properties
Product Name |
N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)propyl]-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine |
|---|---|
Molecular Formula |
C21H22N6 |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)propyl]-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine |
InChI |
InChI=1S/C21H22N6/c1-2-7-17-14-26(13-10-16(17)6-1)12-5-11-22-20-21-25-23-15-27(21)19-9-4-3-8-18(19)24-20/h1-4,6-9,15H,5,10-14H2,(H,22,24) |
InChI Key |
DDNCFJVDHUFTSI-UHFFFAOYSA-N |
SMILES |
C1CN(CC2=CC=CC=C21)CCCNC3=NC4=CC=CC=C4N5C3=NN=C5 |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CCCNC3=NC4=CC=CC=C4N5C3=NN=C5 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



